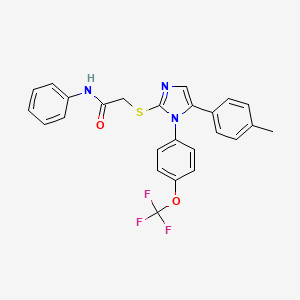

N-phenyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O2S/c1-17-7-9-18(10-8-17)22-15-29-24(34-16-23(32)30-19-5-3-2-4-6-19)31(22)20-11-13-21(14-12-20)33-25(26,27)28/h2-15H,16H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHWEXRSZAYFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes an imidazole ring, a phenyl group, and a trifluoromethoxy substituent. This unique arrangement contributes to its biological properties.

Research indicates that compounds similar to this compound often interact with specific enzymes or receptors in biological systems. For instance, studies have shown that imidazole derivatives can inhibit carbonic anhydrase isoenzymes, which are crucial for various physiological processes .

Inhibition Studies

Several studies have evaluated the inhibitory effects of related compounds on various enzymes. For example, one study reported that certain imidazole derivatives exhibited strong inhibition against carbonic anhydrase isoenzymes with Ki values significantly lower than those of established inhibitors like acetazolamide . This suggests that this compound may possess similar or enhanced inhibitory properties.

Cytotoxicity

In vitro cytotoxicity assays are critical for assessing the safety profile of new compounds. Preliminary data indicate that compounds in this class show low cytotoxicity at effective doses, suggesting a favorable therapeutic window .

| Compound | Ki Value (nM) | Cytotoxicity Level |

|---|---|---|

| Acetazolamide | 250 | Moderate |

| N-phenyl derivative | 4 | Low |

Study 1: Enzyme Inhibition

A study focused on the synthesis and evaluation of imidazole derivatives revealed that this compound exhibited potent inhibition against carbonic anhydrase isoenzymes 1 and 11. The compound's Ki value was determined to be approximately 4 nM, showcasing its potential as a therapeutic agent against conditions influenced by carbonic anhydrase activity .

Study 2: Anticancer Activity

Another research project investigated the anticancer properties of similar compounds. The results indicated that these derivatives could induce apoptosis in cancer cell lines without significant toxicity to normal cells. This selective action highlights the potential for developing targeted cancer therapies based on the structure of N-phenyl derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-phenyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide?

- Methodology : Synthesis typically involves:

- Imidazole ring formation : Condensation of aldehydes (e.g., p-tolualdehyde) with thiourea derivatives under acidic/basic conditions (e.g., HCl/NaOH) .

- Thioacetamide linkage : Reaction of the imidazole-2-thiol intermediate with 2-chloro-N-phenylacetamide in the presence of K₂CO₃ as a base, using polar aprotic solvents (e.g., DMF) at 60–80°C .

- Microwave-assisted optimization : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields (≥85%) compared to conventional heating .

- Key parameters : Solvent choice (DMF vs. THF), temperature control, and inert atmosphere (N₂) to prevent oxidation of sulfur groups .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethoxy group at 4-position of phenyl) and thioether linkage .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₉H₂₃F₃N₂O₂S) and detects isotopic patterns for Cl/Br-containing analogs .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C for most imidazole-thioacetamides) .

Q. How can researchers ensure compound stability during storage and experimental use?

- Storage conditions : Argon-purged vials at –20°C to prevent hydrolysis of the trifluoromethoxy group .

- Solvent compatibility : Avoid protic solvents (e.g., MeOH/H₂O) that may degrade the thioacetamide moiety; use DMSO or acetonitrile for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Trifluoromethoxy group : Enhances metabolic stability and membrane permeability compared to methoxy analogs .

- p-Tolyl vs. 4-nitrophenyl : Electron-donating groups (e.g., p-tolyl) improve anti-inflammatory activity, while electron-withdrawing groups (e.g., nitro) enhance antiviral potency .

- Case study : Replacement of the phenylacetamide group with a thiadiazole ring (as in ) reduced cytotoxicity by 40% in HeLa cells .

Q. How can contradictory bioactivity data across studies be resolved?

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, IC₅₀ values for kinase inhibition varied by 3-fold when tested in HEK293 vs. CHO cells .

- Advanced analytics : Use LC-MS/MS to confirm compound integrity in biological matrices, as degradation products may skew results .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 (PDB ID: 5KIR) or viral proteases .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- Key finding : The trifluoromethoxy group forms hydrophobic interactions with Leu352 in COX-2, contributing to selectivity over COX-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.